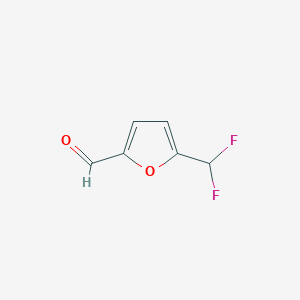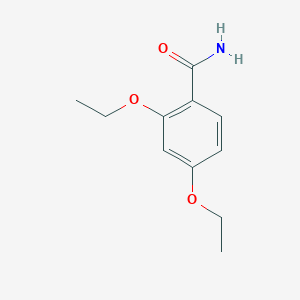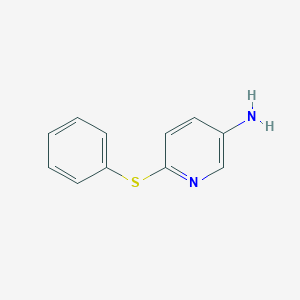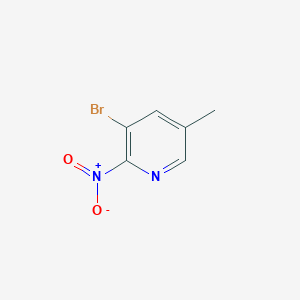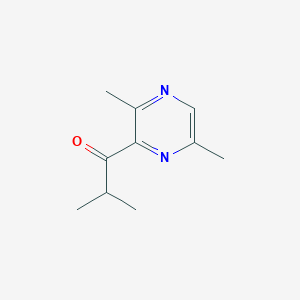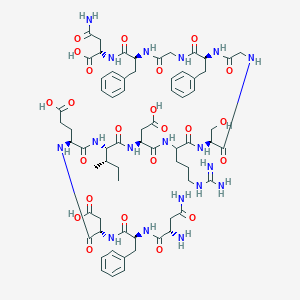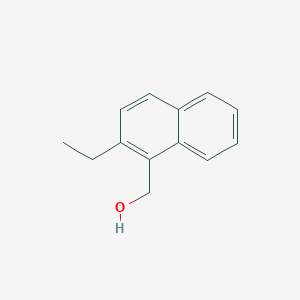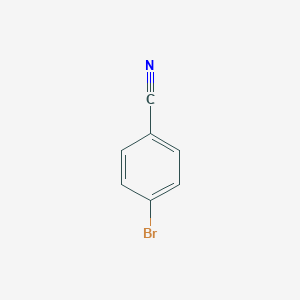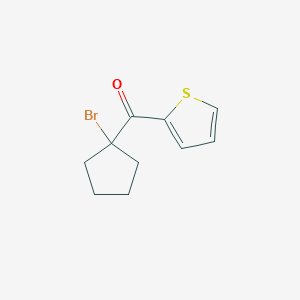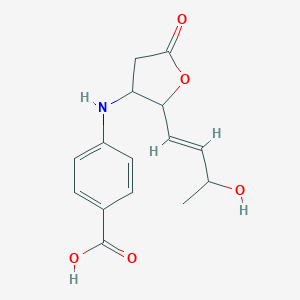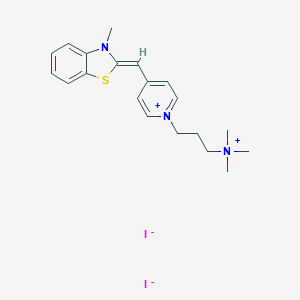
BO-Pro 1
Übersicht
Beschreibung
BO-Pro 1 is a type of cyanine monomer fluorescent probe used for cell nucleus staining . The probe consists of a single cyanine dye molecule core and a positively charged side chain . The cyanine dye molecule itself does not fluoresce, but it emits strong fluorescence when embedded in double-stranded DNA . This makes cyanine monomer probes sensitive double-stranded DNA nucleic acid staining agents . The positive charge on the side chain enhances the probe’s affinity for DNA .
Molecular Structure Analysis
BO-Pro 1 is a Benzoxazolium compound . Its full chemical name is 3-methyl-2-[[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl]-benzoxazolium, diiodide .Physical And Chemical Properties Analysis
BO-Pro 1 is a fluorescent compound with an excitation peak at 463 nm and an emission peak at 482 nm . It can be excited using a 445 nm laser paired with a 510/80 nm bandpass filter .Wissenschaftliche Forschungsanwendungen
Autonomous Experimentation in Material Research
Bayesian Optimization (BO) has demonstrated significant efficiency in materials research, notably in the synthesis of single-walled carbon nanotubes (CNTs). This method, applied in autonomous closed-loop experimentation, can enhance the growth rate of CNTs up to eight times faster than traditional methods, showcasing BO's potential in rapidly navigating complex parameter spaces in material science (Chang et al., 2020).
Industrial Control Optimization
In industrial control systems, such as throttle valve control, BO has proven to be more effective than manual calibration. By learning optimal controller parameters from experimental data, BO significantly improves performance with fewer experiments, highlighting its potential in various industrial control applications (Neumann-Brosig et al., 2018).
Applications in Chemical and Material Design
BO's capabilities extend to the design of chemical products and functional materials. It has been successfully applied in drug discovery, molecular design, electrolyte design, and additive manufacturing. Its data-efficient nature often results in needing an order of magnitude fewer experiments compared to traditional methods (Wang & Dowling, 2022).
Enhancement of Scientific Collaborations
BO-Pro 1 contributes to collaborative environments like the Bill of Experiments (BOE) tool, which aids in the efficient execution of scientific experiments. This tool offers optimal solutions for scientific experiments, combining knowledge management, databases, and artificial intelligence (Cardoso et al., 2002).
Probabilistic Programming in Optimization
ProBO, a framework using probabilistic programming in BO, further extends the potential of BO-Pro 1. This framework allows for the optimization of complex functions with minimal queries, demonstrating its versatility in various scientific applications (Neiswanger et al., 2019).
Eigenschaften
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3S.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQPMRCZSJDPA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27I2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420723 | |
| Record name | BO-PRO 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BO-Pro 1 | |
CAS RN |
157199-57-0 | |
| Record name | BO-PRO 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



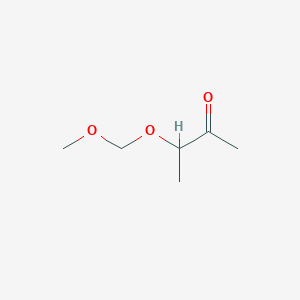
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
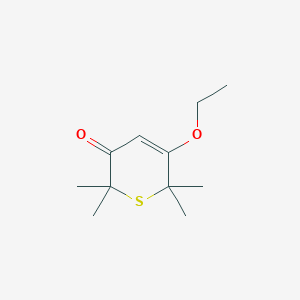
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
